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Compound of Interest

Compound Name: 1,3,5-Triiodobenzene

Cat. No.: B010644

For Researchers, Scientists, and Drug Development Professionals

1,3,5-Triiodobenzene and its derivatives are a class of aromatic compounds that have
garnered significant interest across various scientific disciplines. Their unique structural and
electronic properties, primarily stemming from the three iodine atoms symmetrically positioned
on the benzene ring, make them versatile building blocks in crystal engineering, materials
science, and medicinal chemistry. The iodine atoms serve as powerful halogen bond donors,
enabling the design of complex supramolecular assemblies. Furthermore, their susceptibility to
palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allows for the
straightforward introduction of a wide array of functional groups, leading to materials with
tailored electronic and photophysical properties. This guide provides a comparative overview of
the characterization of 1,3,5-triiodobenzene and a selection of its derivatives, offering valuable
data and experimental insights for researchers in the field.

Physicochemical and Spectroscopic Properties

The introduction of different substituents onto the 1,3,5-triiodobenzene core significantly
influences its physicochemical and spectroscopic properties. The following table summarizes
key data for the parent compound and some of its representative derivatives.
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Compoun
d Name

Structure

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

'H NMR
(5, ppm)

3C NMR
(5, ppm)

1,3,5-
Triiodoben

zene

I-CeH3-12

CeHsls

455.80

182-183

8.02 (s,
3H)

94.7,145.2

1,3,5-
Trifluoro-
2,4,6-
triiodobenz

ene

F3-Ce-l3

CeFsls

509.79

198-202

Not readily
available

1,3,5-
Trimethoxy
-2,4,6-
triiodobenz

ene

(MeO)3-Ce-

I3

CoHol303

545.87

Not

available

Not

available

Not

available

2,4,6-
Triiodo-
1,3,5-
benzenetri
carbaldehy
de

(CHO)3-Ce-

I3

CoHsl303

539.83

Not

available

Not

available

Not

available

1,3,5-
Triamino-
2,4,6-
triiodobenz

ene

(NH2)3-Ce-

I3

CsHel3N3

500.84

Not

available

Not

available

Not

available

Comparative Analysis of Key Characteristics
Halogen Bonding

The iodine atoms on the 1,3,5-triiodobenzene ring act as potent halogen bond donors due to

the presence of a positive region of electrostatic potential, known as the o-hole, on the
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outermost portion of the iodine atom. The strength and directionality of these halogen bonds
can be tuned by the introduction of substituents on the aromatic ring.

» Electron-withdrawing groups, such as fluorine in 1,3,5-trifluoro-2,4,6-triiodobenzene,
enhance the positive character of the o-hole, leading to stronger and more directional
halogen bonds. This makes fluorinated derivatives particularly effective in the design of
robust co-crystals and supramolecular assemblies. For instance, the co-crystal of 1,3,5-
trifluoro-2,4,6-triiodobenzene with piperazine exhibits a moderately strong C—I---N halogen
bond with a distance of 2.820 A, which is 80% of the sum of the van der Waals radii, and a
highly linear angle of 178.0°.[1]

» Electron-donating groups, on the other hand, can decrease the halogen bond donor strength
of the iodine atoms.

The ability to form multiple halogen bonds makes 1,3,5-triiodobenzene derivatives excellent
scaffolds for crystal engineering. They can be co-crystallized with a variety of halogen bond
acceptors, including nitrogen-containing heterocycles and molecules with oxygen or sulfur
atoms, to create predictable and stable multidimensional networks.[2]

Applications in Materials Science and Drug
Development

The versatility of 1,3,5-triiodobenzene derivatives has led to their exploration in several
advanced applications:

» Organic Electronics: The rigid, planar core of 1,3,5-triiodobenzene can be functionalized
through cross-coupling reactions to create extended Tt-conjugated systems. These materials
are promising candidates for use in organic light-emitting diodes (OLEDs), organic field-
effect transistors (OFETSs), and perovskite solar cells.[3][4] The performance of these devices
is highly dependent on the nature of the substituents, which influence the material's
electronic properties, solubility, and solid-state packing.

o X-ray Contrast Agents: The high iodine content of these compounds makes them potential
candidates for X-ray contrast agents. For example, 1,3,5-trialkyl-2,4,6-triiodobenzene
derivatives have been investigated for gastrointestinal imaging.[5] The alkyl chains improve
the lipophilicity and formulation of these agents.
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e Pharmaceutical Co-crystals: The predictable halogen bonding behavior of 1,3,5-
triiodobenzene derivatives is utilized in the design of pharmaceutical co-crystals to improve
the physicochemical properties of active pharmaceutical ingredients (APIs), such as
solubility and stability.[6]

Experimental Protocols
Synthesis of 1,3,5-Triiodobenzene Derivatives via
Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-
carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly
useful for the functionalization of 1,3,5-triiodobenzene.

General Procedure:

e To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 1,3,5-triiodobenzene
(1.0 eq.), the terminal alkyne (3.0-3.5 eq.), a palladium catalyst such as Pd(PPhs)a (5-10
mol%), and a copper(l) co-catalyst like Cul (10-20 mol%).

e Add a suitable solvent, typically a mixture of toluene and an amine base such as
triethylamine or diisopropylamine (e.g., 3:1 v/v).[7]

« Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and
monitor the progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction with a saturated aqueous solution of ammonium
chloride.

o Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic
layers with brine, and dry over anhydrous sodium sulfate.

» Purify the crude product by column chromatography on silica gel to obtain the desired
functionalized 1,3,5-triiodobenzene derivative.[8][9]

Experimental Workflow for Sonogashira Coupling
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Caption: A typical workflow for the Sonogashira cross-coupling reaction.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: Due to the symmetry of many 1,3,5-triiodobenzene derivatives, their tH NMR
spectra can be relatively simple. The chemical shifts of the aromatic protons are influenced
by the electronic nature of the substituents.

e 13C NMR: The signals for the carbon atoms directly bonded to iodine are typically found at
low field (around 95 ppm for the parent compound) due to the heavy atom effect.

o Sample Preparation: For compounds containing heavy atoms like iodine, it is important to
use a sufficient concentration and an adequate number of scans to obtain a good signal-to-
noise ratio. The choice of solvent is also critical for solubility.[10]

Mass Spectrometry (MS):

o Electron lonization (EIl): This technique is useful for determining the molecular weight and
fragmentation pattern of volatile and thermally stable derivatives. The presence of three
iodine atoms results in a characteristic isotopic pattern for the molecular ion peak.

o Electrospray lonization (ESI): ESI is a softer ionization technique suitable for less volatile or
more polar derivatives.[11]

Infrared (IR) Spectroscopy:

IR spectroscopy is a valuable tool for identifying the functional groups present in the
derivatives. Characteristic stretching frequencies for C-1 bonds, as well as for the introduced
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functional groups (e.g., C=C, C=0, O-H, N-H), can be observed.

X-ray Crystallography:

» Single-crystal X-ray diffraction is the definitive method for determining the solid-state
structure of 1,3,5-triiodobenzene derivatives and their co-crystals.[12] It provides precise
information on bond lengths, bond angles, and intermolecular interactions, which is crucial
for understanding their halogen bonding behavior and crystal packing.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://shura.shu.ac.uk/36046/11/Bricklebank-NewHalogen-bondedComplexes%28VoR%29.pdf
https://www.researchgate.net/publication/259685584_135-Triiodo-benzene
https://www.benchchem.com/product/b010644#characterization-of-1-3-5-triiodobenzene-derivatives
https://www.benchchem.com/product/b010644#characterization-of-1-3-5-triiodobenzene-derivatives
https://www.benchchem.com/product/b010644#characterization-of-1-3-5-triiodobenzene-derivatives
https://www.benchchem.com/product/b010644#characterization-of-1-3-5-triiodobenzene-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b010644?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

